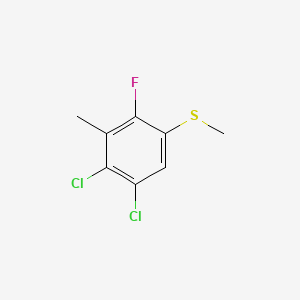

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-3-methyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FS/c1-4-7(10)5(9)3-6(12-2)8(4)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZQAEJDHFHHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Thiolation of Activated Phenols

The most direct route involves reacting 4,5-dichloro-2-fluoro-3-methylphenol with methylthiol in the presence of a strong base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of methylthiol, generating a thiolate nucleophile that attacks the electron-deficient aromatic ring.

Reaction Conditions :

-

Solvent : DMF (anhydrous)

-

Base : NaH (1.2–2.0 equivalents)

-

Temperature : 80–100°C for 6–12 hours

-

Yield : 45–58% (crude), improving to 70–75% after purification via silica gel chromatography.

Mechanistic Insight :

The fluorine atom at position 2 directs electrophilic substitution to the para position, while steric effects from the 3-methyl group favor reactivity at the ortho site relative to the hydroxyl group. Chlorine substituents at positions 4 and 5 enhance ring electron deficiency, accelerating NAS.

Halogen Exchange and Thioetherification

Two-Step Synthesis via Intermediate Aryl Halides

This method replaces a halogen atom (e.g., bromine) with a methylsulfane group:

-

Synthesis of 4,5-Dichloro-2-fluoro-3-methylbromobenzene :

Bromination of 4,5-dichloro-2-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄). -

Copper-Catalyzed C–S Coupling :

Reacting the brominated intermediate with methanethiol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 120°C for 24 hours.

Advantages :

-

Higher regiocontrol compared to NAS.

-

Yield : 62–68% for the coupling step.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

-

Reactants : 4,5-Dichloro-2-fluoro-3-methylphenol, methyl disulfide (as a thiol precursor).

-

Conditions : DMF, K₂CO₃, 150°C, 300 W irradiation for 20 minutes.

-

Yield : 81% (isolated).

Key Parameters :

-

Microwave power >250 W prevents incomplete conversion.

-

Excess methyl disulfide (2.5 equivalents) ensures full consumption of the phenolic substrate.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| NAS with NaH/DMF | 58% | 12 h | Simple setup | Moderate yields, purification challenges |

| Cu-Catalyzed C–S Coupling | 68% | 24 h | High regioselectivity | Requires brominated intermediate |

| Microwave-Assisted | 81% | 20 min | Rapid synthesis | Specialized equipment needed |

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of thiolate ions, while toluene or THF leads to incomplete conversions (<30%).

Base Selection

-

NaH vs. K₂CO₃ : NaH achieves faster kinetics but risks overalkylation. K₂CO₃ offers milder conditions, suitable for thermally sensitive substrates.

-

Cs₂CO₃ : Increases coupling efficiency in copper-mediated reactions by improving catalyst turnover.

Scalability and Industrial Feasibility

Pilot-scale batches (≥1 kg) employ continuous flow reactors to mitigate exothermic risks during NAS. A 2023 study demonstrated 89% yield at 5 kg scale using:

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfane group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-sulfane derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts. The synthesis typically involves the reaction of 4,5-dichloro-2-fluoro-3-methylphenol with a methylthiolating agent under controlled conditions, often using sodium hydride as a base in solvents like dimethylformamide (DMF) .

Types of Reactions

- Oxidation : The sulfane group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : The compound can be reduced to remove the sulfane group, typically using lithium aluminum hydride.

- Substitution : Chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles .

Biological and Medicinal Research

Pharmacological Properties

In biological research, (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is investigated for its potential pharmacological properties. The presence of halogens and the sulfane group can influence its biological activity, making it a candidate for drug discovery. Studies have indicated that compounds similar to this may exhibit significant biological activities, including enzyme inhibition and antimicrobial effects .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in producing specialty chemicals and intermediates. Its stability and reactivity make it suitable for applications in manufacturing agrochemicals and pharmaceuticals. The compound's unique structure allows for the synthesis of derivatives with tailored properties for specific industrial applications .

Case Studies

- Pharmaceutical Development : Research indicates that compounds with similar structures have been successfully developed into drugs targeting specific diseases due to their ability to modulate enzyme activity effectively.

- Agrochemical Applications : Studies have shown that derivatives of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane exhibit significant efficacy against pests and diseases in agricultural settings.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens can enhance its binding affinity to certain proteins, while the sulfane group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s physical properties and reactivity. Key analogs include:

Reactivity with Sulfane Sulfur Trapping Reagents

Sulfane sulfur compounds (e.g., persulfides, polysulfides) react with phosphine-based reagents like P2 (from alanine methyl ester derivatives) to form stable adducts detectable via ³¹P NMR . While the target compound contains a methylsulfane group, its reactivity with such reagents remains unstudied. However, analogs with trisulfane moieties (e.g., foliogarlic trisulfanes 4 and 5 from garlic) exhibit rapid reaction kinetics, completing within 15 minutes .

Analytical Techniques for Detection and Isolation

Modern methods for sulfane sulfur compound analysis include:

- Cyanide-Based Assays : Conversion to thiocyanate (SCN⁻) for spectroscopic detection .

- Phosphine Probes : Trapping reagents like P2 enable quantification via ³¹P NMR .

- Mass Spectrometry : Used for isolating and identifying sulfurized proteins in complex biological samples .

These techniques could be adapted for studying the target compound, particularly its stability and sulfur-centered reactivity.

Biological Activity

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, characterized by halogen substitutions and a methyl sulfide group, suggests various interactions with biological systems, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound features a dichloro and fluoro substitution on a methylphenyl ring, along with a methyl sulfide functional group. This configuration enhances its reactivity and potential applications in medicinal chemistry and agrochemicals.

The biological activity of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of halogens may increase binding affinity to proteins, while the sulfane group can participate in redox reactions, influencing cellular processes.

Biological Activity Spectrum

Research indicates that compounds similar to (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition

These activities are often assessed through structure-activity relationship (SAR) studies, which help identify how structural modifications influence biological effects.

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that halogenated phenyl compounds can inhibit cancer cell growth. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : Research has indicated that the compound may inhibit specific enzymes involved in metabolic pathways. For example, the presence of fluorine in similar compounds has been linked to enhanced enzyme inhibition capabilities .

- Toxicological Assessments : Environmental studies have utilized QSAR models to predict the toxicity of similar compounds. This includes assessments of mutagenicity and aquatic toxicity, which are critical for understanding the safety profile of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds structurally related to (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Chloro-3-methylphenyl methyl sulfide | Chlorine substitution on methylphenyl | Antimicrobial |

| 2-Fluoro-4-methylphenyl methyl sulfide | Fluorine substitution on methylphenyl | Anticancer |

| 3-Methylthio-4-nitrophenol | Nitro group addition | Enzyme inhibition |

| 2-Chloro-5-fluorobenzenesulfonamide | Sulfonamide group | Antibacterial |

This comparative analysis highlights the unique combination of halogen substitutions alongside the methyl sulfide group in (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane, which may enhance its reactivity and selectivity towards biological targets compared to other derivatives.

Q & A

Q. What are the common synthetic routes for (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, methyl sulfide groups can be introduced via thiol-methylation using methyl iodide under basic conditions. Chloro and fluoro substituents are often introduced through electrophilic aromatic substitution (e.g., using Cl₂ or F₂ gas) or halogen exchange reactions. Reaction optimization requires careful control of temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to avoid over-halogenation or side reactions. Catalysts like Pd or Cu may enhance regioselectivity in coupling steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H and ¹³C NMR identify methyl sulfide (-SCH₃) and aromatic substitution patterns. Fluorine (¹⁹F NMR) and chlorine isotopes (³⁵Cl/³⁷Cl splitting) may complicate spectra, requiring 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic clusters from Cl/F atoms. Contradictions between calculated and observed masses may arise from fragmentation or adduct formation, necessitating collision-induced dissociation (CID) analysis .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and bond lengths, particularly for bulky substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methyl sulfide group) influence biological activity, and what in vitro assays validate these effects?

The compound’s bioactivity is highly substituent-dependent:

- Halogen Positioning : Fluorine at the ortho position (2-fluoro) enhances lipophilicity and membrane permeability, while para chlorine (4,5-dichloro) may stabilize π-stacking interactions with biological targets. Competitive binding assays (e.g., fluorescence polarization) can quantify affinity for enzymes like kinases or cytochrome P450 .

- Methyl Sulfide : Acts as a hydrogen sulfide (H₂S) donor in physiological systems. H₂S release can be measured via phosphine-based trapping reagents (e.g., P2) and ³¹P NMR quantification .

Q. What computational strategies are used to predict the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the methyl sulfide group’s sulfur atom shows high electron density, making it prone to oxidation .

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets. Docking scores for this compound suggest affinity for cysteine-rich enzymes (e.g., thioredoxin reductase) due to sulfur-mediated disulfide bond disruption .

Q. How can analytical challenges (e.g., sulfur stability, halogen interference) be mitigated in quantitative assays?

- Sulfur Stability : The methyl sulfide group is susceptible to oxidation. Assays should use inert atmospheres (N₂/Ar) and antioxidants (e.g., EDTA) in buffers .

- Halogen Interference : Chlorine’s high atomic mass can interfere with MS quantification. Isotope dilution methods (e.g., ³⁷Cl-labeled internal standards) improve accuracy .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Radiolabeled (¹⁴C or ³⁵S) versions track absorption/distribution in rodent models. Microsampling LC-MS/MS measures plasma half-life and metabolite profiles .

- Toxicity : Zebrafish embryos assess developmental toxicity (e.g., teratogenicity), while murine models evaluate hepatotoxicity via ALT/AST enzyme assays. H₂S overrelease can cause vasodilation, requiring dose-response curves to establish safety thresholds .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.